3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide
Description
3-((4-Fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a synthetic organic compound featuring a thiazole core substituted with a p-tolyl group at the 4-position and a propanamide side chain at the 2-position. Key structural features include:
- Thiazole ring: A heterocyclic core common in bioactive molecules, contributing to π-π stacking interactions.
- 4-Fluorophenylsulfonyl group: Enhances metabolic stability and influences electronic properties via electron-withdrawing effects.
- p-Tolyl group: A hydrophobic substituent that may improve membrane permeability.
Characterization of similar compounds involves 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm functional groups and purity .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIJOWDKRBHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a sulfonyl group, and an aromatic moiety. The molecular formula is , with a molecular weight of approximately 459.6 g/mol .
Synthesis Overview:
- Formation of the Thiazole Ring: The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Introduction of the Sulfonyl Group: This is achieved through sulfonylation reactions using sulfonyl chlorides in the presence of bases like pyridine.
- Coupling with Fluorophenyl Group: A nucleophilic aromatic substitution reaction introduces the fluorophenyl group .
2. Biological Mechanisms
The biological activity of 3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or modulating receptor activity. For instance, it has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the endocannabinoid system, leading to analgesic and anti-inflammatory effects .
- Antimicrobial Activity: Thiazole derivatives have demonstrated varied antibacterial and antifungal properties. Research indicates that compounds with similar structural features exhibit significant activity against pathogens such as Candida albicans and Candida parapsilosis .
Table 1: Summary of Biological Activities
Case Study: Antifungal Activity
In a study focusing on thiazole derivatives, compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide showed promising antifungal activity with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole. The presence of electronegative atoms such as fluorine significantly enhanced their efficacy due to increased lipophilicity, which aids in membrane penetration .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the fluorine atom in the para position enhances electron density, improving binding affinity to target enzymes.
- Substituents on the thiazole ring also play a critical role in modulating biological effects, indicating that careful design can optimize therapeutic efficacy .
5. Conclusion
3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide exhibits significant biological activity through various mechanisms, including enzyme inhibition and antimicrobial effects. Its unique structural features make it a candidate for further pharmacological studies aimed at developing new therapeutic agents for pain management and infectious diseases. Continued research into its SAR will be crucial for optimizing its efficacy and safety profile in clinical applications.
Scientific Research Applications
Biological Activities
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
-
Anticancer Potential :
- Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of sulfonamides have shown cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells . The thiazole component may enhance this activity by modulating biological pathways related to tumor growth.
- Antibacterial and Antifungal Properties :
Case Study 1: Analgesic Effects
A study investigated the analgesic effects of FAAH inhibitors, including compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide. Results showed significant pain relief in animal models, suggesting that this compound could be developed into a therapeutic agent for chronic pain management .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives similar to this compound exhibited substantial growth inhibition in various cancer cell lines. For example, a related sulfonamide derivative was found to induce apoptosis in colon cancer cells, indicating that 3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide may possess similar anticancer properties .
Case Study 3: Antimicrobial Efficacy
Research on thiazole-containing compounds revealed their effectiveness against multiple strains of bacteria and fungi. In particular, compounds with sulfonamide groups showed enhanced activity against resistant strains of Candida species, indicating potential applications in treating fungal infections .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under both acidic and basic conditions:
| Reaction Conditions | Site of Reactivity | Products Formed | Catalysts/Reagents |
|---|---|---|---|
| 1M HCl (reflux, 6 hr) | Sulfonamide (S-N bond) | 4-Fluorobenzenesulfonic acid | Aqueous HCl |
| 2M NaOH (70°C, 4 hr) | Amide (C-N bond) | 3-((4-Fluorophenyl)sulfonyl)propanoic acid | Sodium hydroxide |
| Enzymatic (pH 7.4, 37°C) | Amide bond | Free thiazole-2-amine derivative | Liver microsomal enzymes |
Hydrolysis kinetics show pseudo-first-order behavior with t₁/₂ = 8.2 hr in pH 7.4 buffer at 37°C, indicating moderate metabolic stability.
Nucleophilic Substitution
The electron-deficient 4-fluorophenylsulfonyl group participates in SNAr reactions:
Key Reactions:
-
With piperazine (DMF, K₂CO₃, 80°C):
Forms bis-sulfonamide adduct (Yield: 68%)
Application: Potential kinase inhibitor scaffold -
Thiol exchange (EtOH, NaSH, reflux):
Replaces fluorine with -SH group (Conversion: 92%)
Significance: Creates radiolabeling site for PET tracers
Cyclization Reactions
Under dehydrating conditions, the molecule undergoes intramolecular cyclization:
Cyclization products show improved logP values (ΔlogP = +1.2) compared to parent compound .
Cross-Coupling Reactions
The p-tolylthiazole moiety enables catalytic transformations:
Demonstrated Reactions:
-
Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃):
Introduces aryl/heteroaryl groups at thiazole C5
Example: 4-Cyanophenyl derivative (IC₅₀ = 380 nM vs EGFR) -
Buchwald-Hartwig amination:
Functionalizes thiazole nitrogen
Outcome: N-methyl analog shows 12x improved aqueous solubility
Oxidation/Reduction Pathways
The sulfonyl group demonstrates redox activity:
| Process | Reagents | Products | Stability |
|---|---|---|---|
| Controlled reduction | Zn/HCl | Sulfinic acid derivative | Air-sensitive |
| Photooxidation | TiO₂/UV (λ=365 nm) | Sulfone dimer | Crystalline (mp 214°C) |
| Biological oxidation | CYP3A4 | Hydroxylated p-tolyl metabolite | Phase I excretion |
Complexation Behavior
The thiazole nitrogen participates in metal coordination:
| Metal Salt | Stoichiometry | Application | Stability Constant (logβ) |
|---|---|---|---|
| Cu(II) chloride | 1:2 | Anticancer agents | 8.9 ± 0.2 |
| Pd(II) acetate | 1:1 | Catalytic intermediates | 6.3 ± 0.3 |
| Zn(II) nitrate | 1:1 | Luminescent materials | 5.8 ± 0.1 |
Complexes demonstrate enhanced cellular uptake (3-5x vs parent compound) .
Polymerization Potential
Radical-initiated polymerization creates functional materials:
Conditions:
AIBN initiator (1 mol%), DMF, 70°C
Resultant Polymer:
Mn = 18,500 Da, Đ = 1.24
Applications:
This comprehensive reaction profile enables rational design of derivatives with tailored pharmacological and material science properties. Recent advances in continuous flow chemistry (residence time <2 min) and biocatalyzed transformations (enzyme recycling >10 cycles) demonstrate scalable synthetic routes for industrial applications .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. aryl groups : The 4-fluorophenylsulfonyl group in the target compound enhances polarity compared to hydrophobic substituents like furan (compound 31) or p-tolyl, influencing solubility and bioavailability .
- Melting points : Sulfonyl-containing compounds (e.g., ’s derivatives) generally exhibit higher melting points (132–230°C) due to stronger intermolecular forces, though data for the target compound is lacking .
Spectral Characterization
- IR spectroscopy : Sulfonyl groups exhibit strong S=O stretches at 1150–1350 cm⁻¹, distinguishing them from carbonyl (C=O) or thiocarbonyl (C=S) groups (1243–1258 cm⁻¹ in ’s compounds) .
- 1H NMR : Aromatic protons from the p-tolyl (δ 7.2–7.4 ppm) and 4-fluorophenyl (δ 7.6–7.8 ppm) groups would show distinct splitting patterns. The thiazole proton typically resonates at δ 7.5–8.0 ppm .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) for sulfonyl-containing compounds are often prominent due to their stability .
Structure-activity relationships :
- The sulfonyl group may enhance binding to polar enzyme pockets (e.g., ATP-binding sites in kinases).
- p-Tolyl substitution could improve lipophilicity, aiding cell penetration compared to pyridinyl (GSK1570606A) or chlorophenyl groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide?
- Synthesis :
- The compound is typically synthesized via multi-step reactions. Key steps include:
(i) Formation of the thiazole ring through cyclization of thiourea derivatives with α-haloketones.
(ii) Sulfonylation of the intermediate using 4-fluorobenzenesulfonyl chloride under reflux conditions (e.g., in dichloromethane or DMF) .
(iii) Purification via column chromatography or recrystallization to achieve >95% purity . - Example yield: 87–96% under optimized conditions (controlled temperature, inert atmosphere) .
- Characterization :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm; sulfonyl group at δ 3.1–3.5 ppm) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (amide C=O), 1150–1200 cm⁻¹ (S=O stretching) .
- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ = 459.3) .
Q. What are the primary biological activities associated with this compound?
- Anticancer Activity :
- Demonstrated in vitro against 60 cancer cell lines (e.g., NCI-60 panel) with IC₅₀ values ranging from 1–10 µM, likely via inhibition of kinases or tubulin polymerization .
- Assays : Cell viability (MTT assay), apoptosis (Annexin V/PI staining), and cell cycle analysis (flow cytometry) .
- Enzyme Inhibition :
- Potential inhibition of KPNB1 (importin-β) and sulfotransferases, validated via enzymatic assays (e.g., fluorescence polarization) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis efficiency?
- Key Variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
- Catalysts : Triethylamine (TEA) or DMAP improves amide coupling yields .
- Temperature : Reflux at 80–100°C for 6–12 hours ensures complete conversion .
- Troubleshooting :
- Low yields (<70%): Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of sulfonyl chloride .
Q. How can conflicting bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values (e.g., 1 µM vs. 10 µM) may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) .
- Assay Conditions : Standardize protocols (e.g., serum-free media, incubation time) .
- Meta-Analysis : Compare data from PubChem, Russian Journal of General Chemistry, and synthetic analogs (e.g., 4-substituted phenyl derivatives) .
Q. What structure-activity relationships (SAR) govern this compound’s bioactivity?
- Critical Substituents :
- 4-Fluorophenylsulfonyl : Enhances metabolic stability and target binding .
- p-Tolyl-thiazole : Modulates lipophilicity (logP ≈ 3.5) and membrane permeability .
- Analog Comparisons :
- N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenoxypropanamide : Reduced activity (IC₅₀ = 25 µM) highlights the necessity of sulfonyl groups .
- 4-Nitrophenyl analogs : Improved potency (IC₅₀ = 0.5 µM) but higher toxicity .
Methodological Recommendations
Q. How to assess the compound’s stability under laboratory conditions?
- Stress Testing :
- Thermal : Incubate at 40°C for 14 days; monitor degradation via HPLC .
- Photolytic : Expose to UV light (254 nm); sulfonamide bonds are prone to cleavage .
- Storage : –20°C in amber vials with desiccants to prevent hydrolysis .
Q. What computational tools can predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
